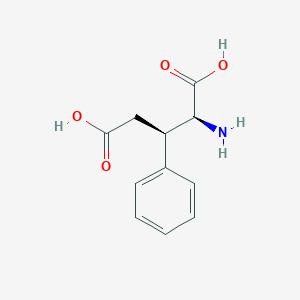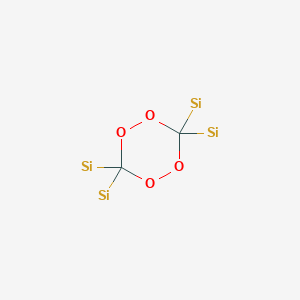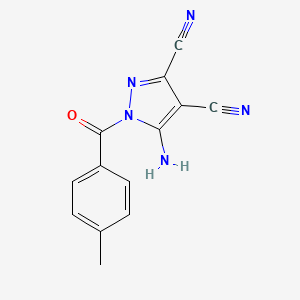![molecular formula C18H19IN4O2S B14173411 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, an iodine atom, a piperazinyl group, and a phenylsulfonyl group, which collectively contribute to its distinctive properties.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the iodine atom, the piperazinyl group, and the phenylsulfonyl group. Common reagents and conditions used in these reactions include:
Pyrrolo[2,3-b]pyridine Core Formation: This step may involve cyclization reactions using appropriate precursors.
Piperazinyl Group Addition: The piperazinyl group can be introduced through nucleophilic substitution reactions.
Phenylsulfonyl Group Addition: The phenylsulfonyl group can be added using sulfonylation reactions with reagents such as phenylsulfonyl chloride.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include appropriate solvents, catalysts, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a bromine atom instead of an iodine atom, which may result in different reactivity and properties.
1H-Pyrrolo[2,3-b]pyridine, 3-chloro-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a chlorine atom instead of an iodine atom, leading to variations in chemical behavior.
1H-Pyrrolo[2,3-b]pyridine, 3-fluoro-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a fluorine atom instead of an iodine atom, which may influence its chemical and biological properties.
Properties
Molecular Formula |
C18H19IN4O2S |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-4-(4-methylpiperazin-1-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H19IN4O2S/c1-21-9-11-22(12-10-21)16-7-8-20-18-17(16)15(19)13-23(18)26(24,25)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
InChI Key |
WRUTVWQRRYGSFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



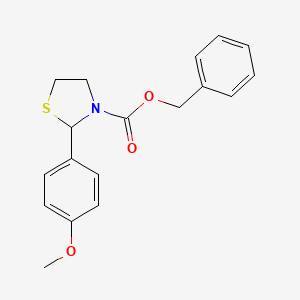
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
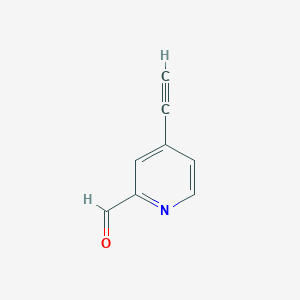

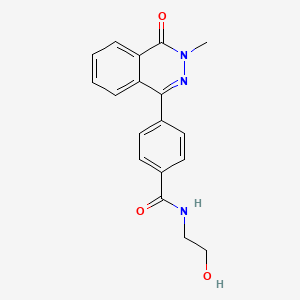
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)

![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
